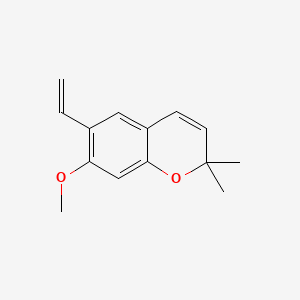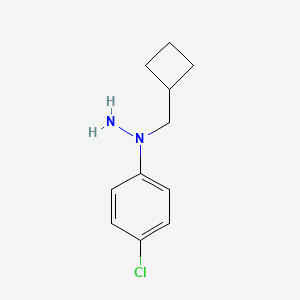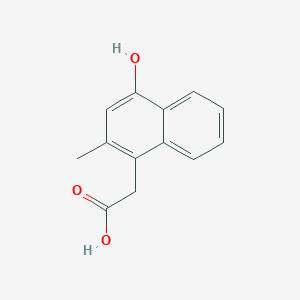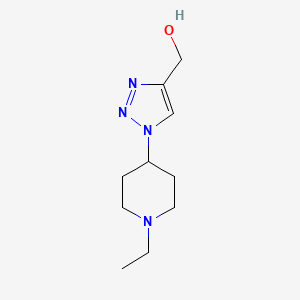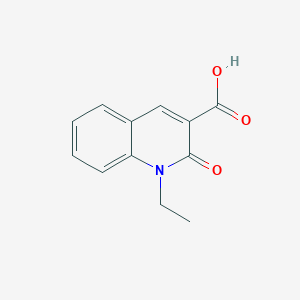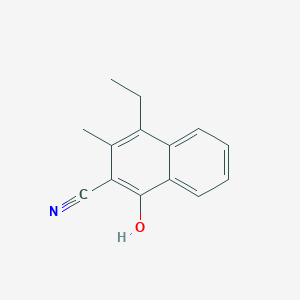
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with an ethyl group, a hydroxyl group, a methyl group, and a nitrile group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile typically involves the functionalization of a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group transformations. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Ethyl-1-oxo-3-methyl-2-naphthonitrile.
Reduction: Formation of 4-Ethyl-1-hydroxy-3-methyl-2-naphthylamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
科学研究应用
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. Its ability to form reactive oxygen species (ROS) and bind to metal ions contributes to its biological activity .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
3-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs
Uniqueness
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-ethyl-1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-10-9(2)13(8-15)14(16)12-7-5-4-6-11(10)12/h4-7,16H,3H2,1-2H3 |
InChI 键 |
TUQGKVHBPWOAQH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C2=CC=CC=C21)O)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


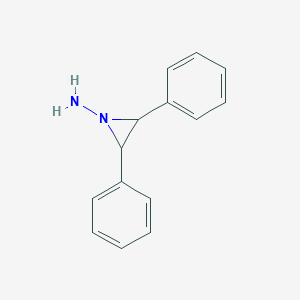

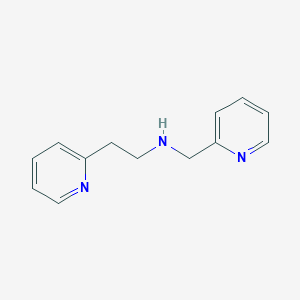
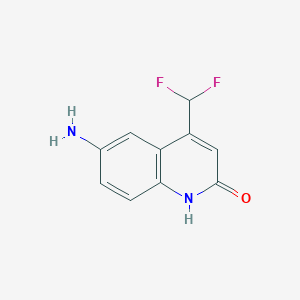
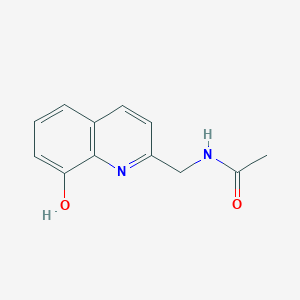
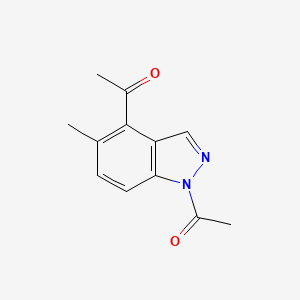

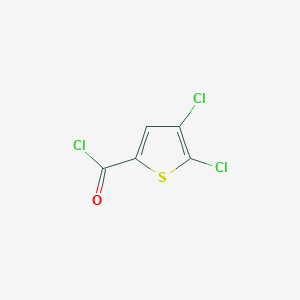
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
